molecular formula C15H9NO4S B14655062 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one CAS No. 40202-08-2

3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one

Cat. No.: B14655062
CAS No.: 40202-08-2
M. Wt: 299.3 g/mol
InChI Key: KIPQYINHWSTKDW-UHFFFAOYSA-N
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Description

3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is an organic compound characterized by a benzofuranone core structure with a nitrophenyl sulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one typically involves the reaction of 4-nitrothiophenol with a benzofuranone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and enhances its biological activity .

Properties

CAS No.

40202-08-2

Molecular Formula

C15H9NO4S

Molecular Weight

299.3 g/mol

IUPAC Name

3-[(4-nitrophenyl)sulfanylmethylidene]-2-benzofuran-1-one

InChI

InChI=1S/C15H9NO4S/c17-15-13-4-2-1-3-12(13)14(20-15)9-21-11-7-5-10(6-8-11)16(18)19/h1-9H

InChI Key

KIPQYINHWSTKDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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